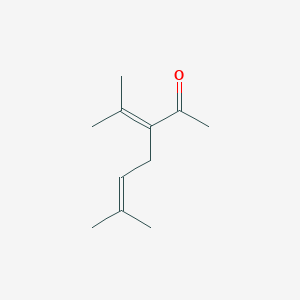
3-Isopropylidene-6-methyl-5-hepten-2-one
Cat. No. B8734744
Key on ui cas rn:
2520-63-0
M. Wt: 166.26 g/mol
InChI Key: XUOWQIBGRJIEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04122119
Procedure details


To a solution of 600 g of sodium hydroxide in 490 g of water was added 980 g of mesityl oxide together with 520 g of prenyl chloride and 25 g of trimethylstearylammonium chloride, and the mixture was reacted in a water bath under stirring for 2 hours (The reaction temperature rose to 70° C.). The reaction mixture was poured into water and extracted with ethyl ether. The ethereal solution was washed with water and dried over anhydrous sodium sulfate. The ether was distilled off under reduced pressure and the residue (1250 g) was further distilled to recover the unreacted mesityl oxide. Thereupon, as higher-boiling products, 560 g of a 2.5:1 mixture of 3-isopropenyl-6-methyl-5-hepten-2-one and 3-isopropylidene-6-methyl-5-hepten-2-one (purity 96.4%) was obtained. Based on the purity of 83.71% for the prenyl chloride used, the yield of 3-isopropenyl-6-methyl-5-hepten-2-one was 59% (410 g) and that of 3-isopropylidene- 6-methyl-5-hepten-2-one was 19% (130 g).






Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[O:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:5].[CH2:10](Cl)[CH:11]=[C:12]([CH3:14])[CH3:13].[Cl-].CC(C)(C)CCCCCCCCCCCCCCCCC[NH3+]>O>[C:7](=[C:6]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:4](=[O:3])[CH3:5])([CH3:9])[CH3:8] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
980 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C)C=C(C)C
|
|
Name
|
|
|
Quantity
|
520 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C(C)C)Cl
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].CC(CCCCCCCCCCCCCCCCC[NH3+])(C)C
|
|
Name
|
|
|
Quantity
|
490 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 2 hours (The reaction temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted in a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 70° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethereal solution was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The ether was distilled off under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue (1250 g) was further distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover the unreacted mesityl oxide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereupon, as higher-boiling products, 560 g of a 2.5:1 mixture of 3-isopropenyl-6-methyl-5-hepten-2-one
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)=C(C(C)=O)CC=C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
